molecular formula C8H15NO3 B12504501 3-Methyl-2-propanamidobutanoic acid

3-Methyl-2-propanamidobutanoic acid

Cat. No.: B12504501
M. Wt: 173.21 g/mol
InChI Key: ONFCFBRYSUZTJY-UHFFFAOYSA-N
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Description

3-Methyl-2-propanamidobutanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of butanoic acid, featuring a propanamide group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propanamidobutanoic acid can be achieved through several methods. One common approach involves the amidation of 3-methyl-2-butanoyl chloride with propanamide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the catalytic hydrogenation of 3-methyl-2-butanoyl chloride followed by amidation. This method ensures higher yields and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propanamidobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanoyl acid.

    Reduction: Formation of 3-methyl-2-propanamidobutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-2-propanamidobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-propanamidobutanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amide.

    2-Methyl-2-propanamidobutanoic acid: Another derivative with a different substitution pattern.

Uniqueness

3-Methyl-2-propanamidobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-2-(propanoylamino)butanoic acid

InChI

InChI=1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

ONFCFBRYSUZTJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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